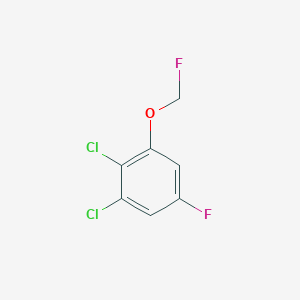
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene typically involves multiple steps. One common method includes the halogenation of a benzene derivative followed by the introduction of fluorine and fluoromethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
- 1,2-Dichloro-5-fluoromethoxy-3-nitrobenzene
Uniqueness
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Eigenschaften
Molekularformel |
C7H4Cl2F2O |
|---|---|
Molekulargewicht |
213.01 g/mol |
IUPAC-Name |
1,2-dichloro-5-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-1-4(11)2-6(7(5)9)12-3-10/h1-2H,3H2 |
InChI-Schlüssel |
VACDVZHMLGCREA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCF)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















